molecular formula C19H23N3O3S B6024439 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide

Cat. No. B6024439
M. Wt: 373.5 g/mol
InChI Key: DKVJSXNNEBDTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide, also known as PEPD or 2-Oxo-PEPD, is a chemical compound used in scientific research. It belongs to the class of sulfonamides and is used as a tool compound to study the role of peptidase enzymes in various biological processes.

Mechanism of Action

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide inhibits PEP by binding to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition leads to an increase in the levels of neuropeptides and other bioactive peptides in the brain and other tissues, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neuropeptides such as enkephalins and substance P in the brain, which can have analgesic and anti-inflammatory effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, possibly through its effects on neuropeptides.

Advantages and Limitations for Lab Experiments

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is a useful tool compound for studying the role of peptidase enzymes in various biological processes. Its potent inhibition of PEP allows researchers to study the effects of increased levels of neuropeptides and other bioactive peptides in vitro and in vivo. However, this compound has limitations in terms of its specificity for PEP and its potential off-target effects on other peptidase enzymes.

Future Directions

There are several future directions for research on N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide and its effects on peptidase enzymes and neuropeptides. One direction is to investigate the potential therapeutic applications of this compound and other peptidase inhibitors in the treatment of neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to study the effects of this compound on other peptidase enzymes and their substrates, as well as the potential interactions between this compound and other drugs or compounds. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and other peptidase inhibitors in various biological processes.

Synthesis Methods

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide can be synthesized by reacting N-phenylmethanesulfonamide with 4-phenylpiperazine and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield this compound.

Scientific Research Applications

N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is used in scientific research to study the role of peptidase enzymes in various biological processes. Peptidases are enzymes that cleave peptide bonds in proteins and peptides, and they play a critical role in many physiological processes such as digestion, blood clotting, and immune response. This compound is a potent inhibitor of the peptidase enzyme, prolyl endopeptidase (PEP), which is involved in the degradation of neuropeptides and other bioactive peptides.

properties

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-26(24,25)22(18-10-6-3-7-11-18)16-19(23)21-14-12-20(13-15-21)17-8-4-2-5-9-17/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVJSXNNEBDTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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